molecular formula C10H11ClO2 B3024796 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone CAS No. 50343-13-0

1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone

Cat. No.: B3024796
CAS No.: 50343-13-0
M. Wt: 198.64 g/mol
InChI Key: QXNHDQWQEKVOAF-UHFFFAOYSA-N
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Description

1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H11ClO2 It is a chlorinated derivative of acetophenone, characterized by the presence of a hydroxyl group and two methyl groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-6-hydroxy-2,4-dimethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and enhancing the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.

Major Products:

    Oxidation: Formation of 3-chloro-6-hydroxy-2,4-dimethylbenzoic acid.

    Reduction: Formation of 1-(3-chloro-6-hydroxy-2,4-dimethylphenyl)ethanol.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone involves its interaction with various molecular targets. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone can be compared with other similar compounds, such as:

    1-(3-Chloro-2-hydroxyphenyl)ethanone: Lacks the additional methyl groups, resulting in different chemical properties and reactivity.

    1-(3-Chloro-4-hydroxy-2,6-dimethylphenyl)ethanone: Has a different substitution pattern on the aromatic ring, affecting its steric and electronic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone, a chromone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is structurally related to various bioactive molecules and has been investigated for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H11ClO2\text{C}_{12}\text{H}_{11}\text{ClO}_2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. A study conducted on its copper(II) complexes demonstrated significant antibacterial activity against Escherichia coli and Bacillus subtilis. The results indicated that the ligand and its complexes exhibited moderate to good antibacterial effects, particularly against Bacillus subtilis, with inhibition zones measured as follows:

CompoundDiameter of Zone of Inhibition (mm)
Ligand (1c)E. coli: 18 mm
B. subtilis: 19 mm
Copper ComplexE. coli: 17 mm
B. subtilis: 20 mm
Ciprofloxacin (Control)E. coli: 40 mm
B. subtilis: 35 mm

The study concluded that while the copper complex showed slightly reduced activity against E. coli, it maintained good efficacy against B. subtilis .

Anticancer Activity

The potential anticancer effects of chromone derivatives, including this compound, have been explored in various research contexts. Chromones are known for their ability to inhibit cancer cell proliferation through multiple mechanisms, such as inducing apoptosis and inhibiting angiogenesis. Specific studies have reported that chromone derivatives can modulate signaling pathways involved in cancer progression, making them promising candidates for further development in cancer therapy .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, chromone derivatives exhibit anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response. The anti-inflammatory activity is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases .

Study on Antimicrobial Efficacy

A detailed investigation into the antimicrobial efficacy of this compound was performed using the agar well diffusion method. The study compared the compound's activity with standard antibiotics and found that while it exhibited moderate activity against both bacterial strains tested, its copper complex showed enhanced efficacy .

Study on Anticancer Mechanisms

In vitro studies examining the anticancer mechanisms of chromone derivatives have shown that they can induce cell cycle arrest and apoptosis in cancer cell lines. For instance, treatment with specific chromones resulted in increased expression of pro-apoptotic factors while decreasing anti-apoptotic proteins, indicating a shift towards programmed cell death in cancer cells .

Properties

IUPAC Name

1-(3-chloro-6-hydroxy-2,4-dimethylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-5-4-8(13)9(7(3)12)6(2)10(5)11/h4,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNHDQWQEKVOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)C(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60309243
Record name 1-(3-chloro-6-hydroxy-2,4-dimethylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60309243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50343-13-0
Record name 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50343-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050343130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC211441
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211441
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-chloro-6-hydroxy-2,4-dimethylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60309243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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